molecular formula C26H27N3O5S B299438 N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide

N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide

Cat. No. B299438
M. Wt: 493.6 g/mol
InChI Key: MRULFAKWLMWDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide, also known as N-((2-(2-phenoxyethyl)amino)-4'-((phenylsulfonyl)carbamoyl)biphenyl-4-yl)methyl)pyrrolidine-2-carboxamide, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide involves the inhibition of various enzymes and signaling pathways. In cancer treatment, this compound inhibits the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are essential for cell cycle progression. In diabetes, this compound activates the AMP-activated protein kinase (AMPK) pathway, which improves glucose uptake and insulin sensitivity. In obesity, this compound inhibits the activity of acetyl-CoA carboxylase (ACC), which is essential for fatty acid synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide vary depending on the application. In cancer treatment, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In diabetes, this compound improves glucose uptake and insulin sensitivity, leading to better glucose control. In obesity, this compound reduces body weight and improves lipid metabolism, leading to a healthier body composition.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research and development of N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide. These include the exploration of its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases, the optimization of its synthesis method to improve yield and purity, and the development of new analogs with improved potency and selectivity. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and in clinical trials.

Synthesis Methods

The synthesis of N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide involves a multi-step process that begins with the reaction of 4-bromobiphenyl with 2-phenoxyethylamine to form N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-phenoxyethyl)-4-bromobiphenyl-4'-amine. This intermediate is then reacted with 4-nitrobenzoyl chloride to form N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-phenoxyethyl)-4'-nitro-biphenyl-4-carboxamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting amine is then reacted with phenylsulfonyl chloride to form N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-phenoxyethyl)-4'-((phenylsulfonyl)amino)biphenyl-4-carboxamide. Finally, this compound is reacted with pyrrolidine-2-carboxylic acid to form N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide.

Scientific Research Applications

N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide has been studied for its potential applications in various fields such as cancer treatment, diabetes, and obesity. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in adipocytes. In obesity, this compound has been shown to reduce body weight and improve lipid metabolism.

properties

Product Name

N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[2-(2-phenoxyethylcarbamoyl)phenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H27N3O5S/c30-25(27-17-19-34-20-10-3-1-4-11-20)22-14-7-8-15-23(22)28-26(31)24-16-9-18-29(24)35(32,33)21-12-5-2-6-13-21/h1-8,10-15,24H,9,16-19H2,(H,27,30)(H,28,31)

InChI Key

MRULFAKWLMWDHH-UHFFFAOYSA-N

SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)NCCOC4=CC=CC=C4

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)NCCOC4=CC=CC=C4

Origin of Product

United States

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